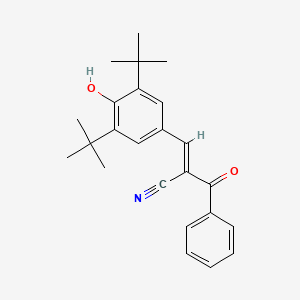

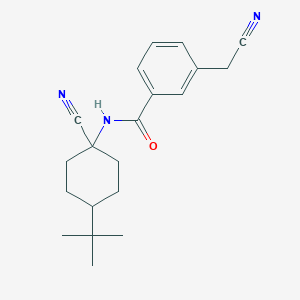

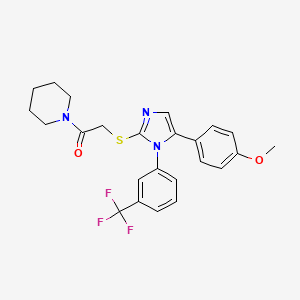

![molecular formula C14H14N4O2 B2983010 N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 946359-26-8](/img/structure/B2983010.png)

N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis Techniques

Pyridopyrimidines Syntheses : Gelling and Wibberley (1969) explored the synthesis of various pyridopyrimidines, including derivatives similar to the compound . Their work detailed the preparation of pyrido-oxazines from 3-aminopyridine-4-carboxylic acids and subsequent transformations into pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides (Gelling & Wibberley, 1969).

Efficient One-Pot Synthesis : Shaabani et al. (2009) reported a simple and efficient one-pot method for synthesizing 1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide derivatives. This approach involves a four-component condensation reaction, offering an effective way to create similar compounds (Shaabani et al., 2009).

Chemical Properties and Applications

Retro Diels-Alder Method : Stájer et al. (2006) described a retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones. This technique could be relevant for creating derivatives of the compound (Stájer et al., 2006).

Trifluoromethylated Analogues Synthesis : Sukach et al. (2015) focused on synthesizing trifluoromethylated analogues of 4,5‐Dihydroorotic Acid, which includes reactions with pyrimidin-2(1H)-ones, showing the versatility in chemical modifications of related compounds (Sukach et al., 2015).

Asymmetric Hetero-Diels-Alder Reactions : Elliott et al. (1998) studied novel chiral dihydropyrimidines, indicating the potential of asymmetric synthesis involving pyrimidine derivatives. This research highlights the compound's utility in synthesizing chiral molecules (Elliott et al., 1998).

Biological and Pharmaceutical Research

Antifungal Activity : Hanafy (2011) synthesized new pyrido[2,3-d]pyrimidines and evaluated their antifungal activities, demonstrating the potential pharmaceutical applications of compounds structurally related to the queried compound (Hanafy, 2011).

Acetylcholinesterase Enzyme Inhibitor Activity : Elumalai et al. (2014) reported on pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines showing acetylcholinesterase enzyme inhibitor activity. This indicates potential therapeutic applications in conditions like Alzheimer's disease (Elumalai et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Pyrimidines and their derivatives are a rich area of study in medicinal chemistry due to their presence in many biologically important molecules. Future research may focus on developing new synthetic methods, studying their biological activity, and designing new drugs based on pyrimidine scaffolds .

Propiedades

IUPAC Name |

N,6,12-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-8-4-5-11-16-12-9(14(20)18(11)7-8)6-10(17(12)3)13(19)15-2/h4-7H,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKPBNACNIHGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

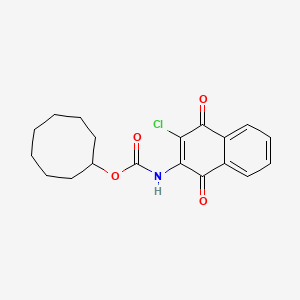

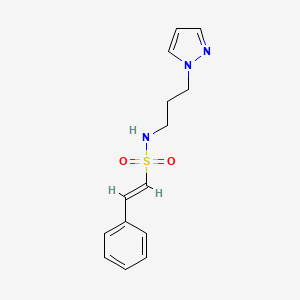

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)

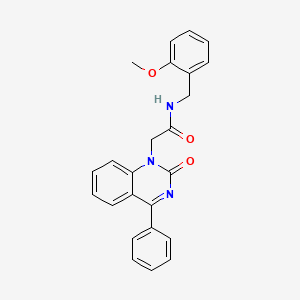

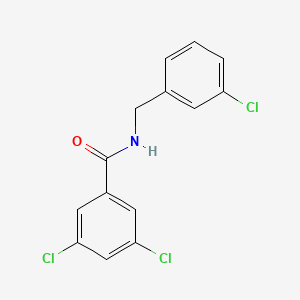

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)

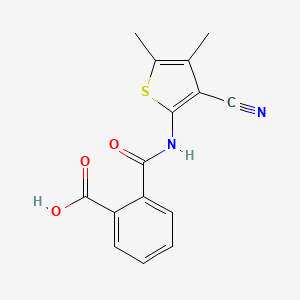

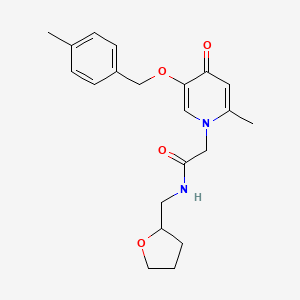

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)